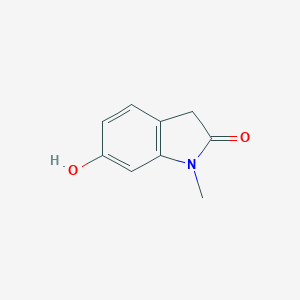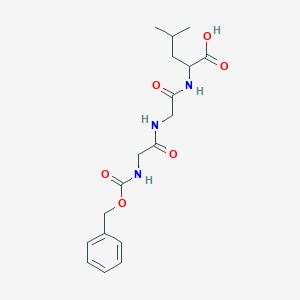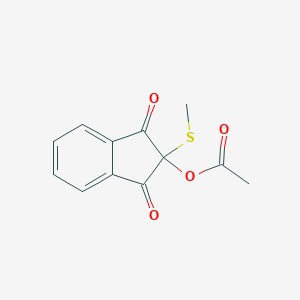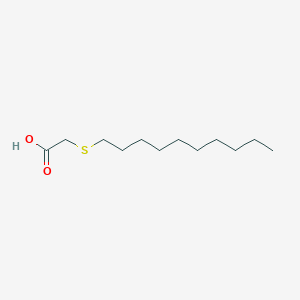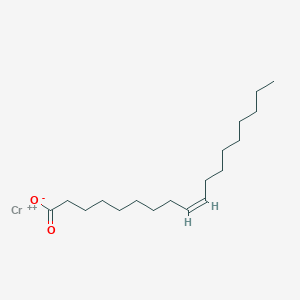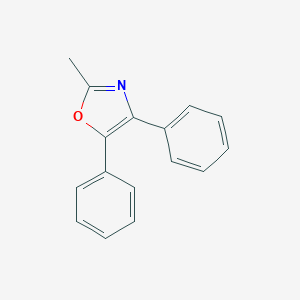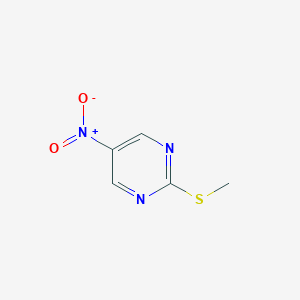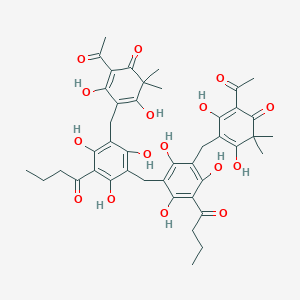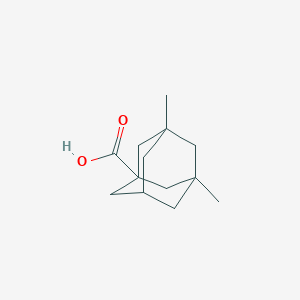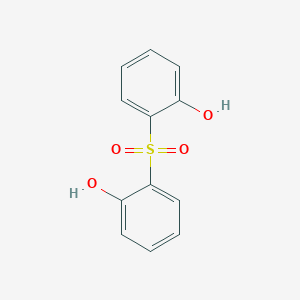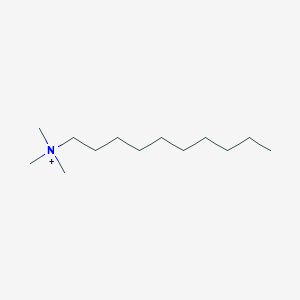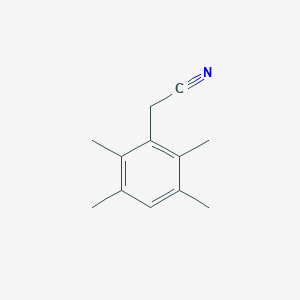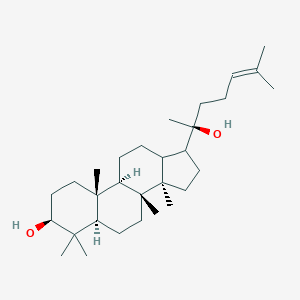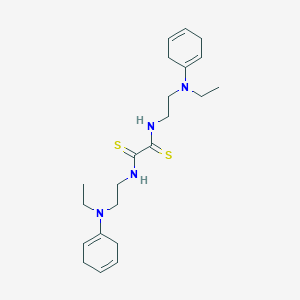
OXAMIDE, N,N'-BIS(2-(N-ETHYL-m-TOLUIDINO)ETHYL)DITHIO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxamide, N,N'-bis(2-(N-ethyl-m-toluidino)ethyl)dithio- is a chemical compound that has gained significant attention in scientific research. It is a dithiol that is widely used in various fields, including biochemistry, pharmacology, and material science. Oxamide is synthesized through a simple and efficient method and has unique properties that make it a promising candidate for many applications.
Mecanismo De Acción
The mechanism of action of oxamide is not well understood, but it is believed to be due to its ability to form disulfide bonds with proteins and other biomolecules. This property allows oxamide to interact with various biological systems and induce changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
Oxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been shown to have anti-inflammatory and antioxidant properties and can protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using oxamide in lab experiments is its high purity and stability. It is also easy to synthesize, and the yield of the synthesis process is high. However, one limitation of using oxamide is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of oxamide in scientific research. One direction is the development of new fluorescent probes based on oxamide for the detection of biomolecules. Another direction is the use of oxamide as a cross-linking agent for the preparation of new hydrogels with unique properties. Additionally, oxamide can be used as a corrosion inhibitor for various metals and alloys. Finally, the anti-cancer and anti-inflammatory properties of oxamide can be further explored for the development of new therapeutic agents.
Conclusion:
Oxamide, N,N'-bis(2-(N-ethyl-m-toluidino)ethyl)dithio- is a promising compound with unique properties that make it a valuable candidate for various scientific research applications. Its simple and efficient synthesis method, high purity, and stability make it an attractive choice for many researchers. The future directions for the use of oxamide are numerous, and its potential applications are vast.
Métodos De Síntesis
Oxamide is synthesized using a simple and efficient method. The synthesis involves the reaction of ethyl m-toluidine with carbon disulfide and sodium hydroxide to form the intermediate product, which is then reacted with 1,2-dichloroethane to yield oxamide. The yield of the synthesis process is high, and the purity of the compound can be easily obtained through recrystallization.
Aplicaciones Científicas De Investigación
Oxamide has been extensively studied for its various applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins and DNA. It has also been used as a cross-linking agent in the preparation of hydrogels. Additionally, oxamide has been used as a corrosion inhibitor for steel and as a stabilizer for polyvinyl chloride.
Propiedades
Número CAS |
14118-02-6 |
|---|---|
Nombre del producto |
OXAMIDE, N,N'-BIS(2-(N-ETHYL-m-TOLUIDINO)ETHYL)DITHIO- |
Fórmula molecular |
C22H34N4S2 |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
N,N'-bis[2-[cyclohexa-1,4-dien-1-yl(ethyl)amino]ethyl]ethanedithioamide |
InChI |
InChI=1S/C22H34N4S2/c1-3-25(19-11-7-5-8-12-19)17-15-23-21(27)22(28)24-16-18-26(4-2)20-13-9-6-10-14-20/h5-7,9,12,14H,3-4,8,10-11,13,15-18H2,1-2H3,(H,23,27)(H,24,28) |
Clave InChI |
QLHIIBDEEMJKLA-UHFFFAOYSA-N |
SMILES isomérico |
CCN(CCN=C(C(=NCCN(CC)C1=CCC=CC1)S)S)C2=CCC=CC2 |
SMILES |
CCN(CCNC(=S)C(=S)NCCN(CC)C1=CCC=CC1)C2=CCC=CC2 |
SMILES canónico |
CCN(CCNC(=S)C(=S)NCCN(CC)C1=CCC=CC1)C2=CCC=CC2 |
Otros números CAS |
14118-02-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



